An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-2-carboxylic acid
An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-6-iodopyridine-2-carboxylic acid (CAS 60728-70-3), also known as 5-hydroxy-6-iodonicotinic acid, is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional scaffold, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a pyridine core, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, its predicted reactivity, and a discussion of its potential applications in drug discovery, underpinned by the established importance of the pyridine carboxylic acid motif in pharmaceuticals.
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
The pyridine ring is a cornerstone in pharmaceutical sciences, second only to piperidine as the most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its presence in natural products like vitamins and alkaloids, as well as in a vast array of synthetic therapeutic agents, highlights its privileged status in medicinal chemistry.[1] The incorporation of a carboxylic acid moiety further enhances its utility, as this group can participate in hydrogen bonding, act as a metal chelator, and serve as a handle for further chemical derivatization.[2]
5-Hydroxy-6-iodopyridine-2-carboxylic acid represents a highly functionalized iteration of this valuable scaffold. The strategic placement of the hydroxyl, iodo, and carboxylic acid groups provides a rich chemical space for exploration. The hydroxyl group can modulate solubility and act as a hydrogen bond donor/acceptor. The iodine atom, a versatile halogen, can be retained to influence lipophilicity and binding interactions or be readily displaced in various cross-coupling reactions to introduce further molecular complexity. This trifecta of functional groups makes it a compelling intermediate for the synthesis of novel compounds with potential biological activity.[2]
Physicochemical Properties
Currently, detailed experimental data for 5-Hydroxy-6-iodopyridine-2-carboxylic acid is not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, we can summarize its key properties.
| Property | Value | Source |
| CAS Number | 60728-70-3 (or 59288-39-0) | - |
| Molecular Formula | C₆H₄INO₃ | ChemicalBook[3] |
| Molecular Weight | 265.01 g/mol | ChemicalBook[3] |
| Appearance | Predicted: White to off-white solid | ChemicalBook[3] |
| Boiling Point (Predicted) | 442.5 ± 45.0 °C | ChemicalBook[3] |
| Density (Predicted) | 2.290 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 3.17 ± 0.10 | ChemicalBook[3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[4] | Inferred from related structures[5] |
Synthesis and Reactivity
Proposed Synthetic Pathway
The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C6 position is ortho to the hydroxyl group, making it susceptible to electrophilic iodination.
Caption: Proposed synthetic workflow for 5-Hydroxy-6-iodopyridine-2-carboxylic acid.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 5-hydroxypyridine-2-carboxylic acid in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Iodination: To the stirred solution, add an iodinating agent. N-Iodosuccinimide (NIS) is a mild and effective choice. Alternatively, molecular iodine (I₂) in the presence of an oxidizing agent or a base could be employed.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.
-
Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 5-Hydroxy-6-iodopyridine-2-carboxylic acid is dictated by its three functional groups:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a straightforward way to attach this scaffold to other molecules of interest.
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Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, offering another site for modification. Its acidity will be influenced by the other substituents on the ring.
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Iodine Atom: The carbon-iodine bond is a key site for synthetic diversification. It can participate in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 6-position.
Caption: Key reaction pathways for derivatization.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted based on the structure and data for analogous compounds.[6]
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¹H NMR:
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The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm).
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The hydroxyl proton and the carboxylic acid proton would likely appear as broad singlets, with chemical shifts that are dependent on the solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (δ 10-13 ppm).
-
-
¹³C NMR:
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The spectrum would show six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.
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The carbonyl carbon of the carboxylic acid would be found in the range of 160-175 ppm.
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The carbon atom bearing the iodine (C6) would be shifted upfield compared to a C-H carbon in a similar environment.
-
-
IR Spectroscopy:
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A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1730 cm⁻¹.
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O-H stretching from the phenolic group around 3200-3600 cm⁻¹.
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C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
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Applications in Research and Drug Development
Substituted pyridine carboxylic acids are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][7] The structural motifs present in 5-Hydroxy-6-iodopyridine-2-carboxylic acid make it a particularly interesting candidate for several areas of drug discovery.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a known pharmacophore for enzyme inhibitors.[2] The carboxylic acid can chelate metal ions in the active site of metalloenzymes, while the pyridine ring and its substituents can engage in various non-covalent interactions with the protein. The ability to diversify the structure at three different positions allows for the fine-tuning of binding affinity and selectivity for a specific target.
Antimicrobial Agents
Numerous pyridine derivatives have demonstrated antimicrobial properties.[8] The lipophilicity introduced by the iodine atom, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, could contribute to activity against various bacterial or fungal strains. This scaffold can be used to generate libraries of compounds for screening in antimicrobial assays.
Intermediate for Complex Molecule Synthesis
Given its multiple functional groups, 5-Hydroxy-6-iodopyridine-2-carboxylic acid is an ideal intermediate for the synthesis of more complex molecules.[4] Its utility in creating novel drug candidates for neurological disorders has been noted.[4] The ability to build upon this scaffold using a variety of synthetic transformations makes it a valuable tool for medicinal chemists.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Hydroxy-6-iodopyridine-2-carboxylic acid is not widely available, information from closely related iodinated and hydroxylated pyridines suggests that it should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.
Recommended Handling Precautions:
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Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Hydroxy-6-iodopyridine-2-carboxylic acid is a chemical intermediate with considerable, yet largely untapped, potential. Its densely functionalized structure provides a robust platform for the synthesis of a diverse range of novel compounds. While a detailed experimental characterization is still needed, its predicted properties and reactivity, based on the well-established chemistry of pyridine derivatives, mark it as a valuable building block for researchers in drug discovery and materials science. Further investigation into its synthesis and applications is warranted to fully realize the potential of this versatile molecule.
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